molecular formula C8H8N2OS B2965198 5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile CAS No. 327066-20-6

5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile

Cat. No.: B2965198
CAS No.: 327066-20-6
M. Wt: 180.23
InChI Key: QEDQQHKOQMBSJG-UHFFFAOYSA-N
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Description

5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing sulfur as a heteroatom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. One common method is the Gewald reaction, which is a condensation reaction between these components . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or thioethers.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-2-amino-4-methylthiazole
  • 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
  • 5-Acetyl-2-amino-4-(3-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile

Uniqueness

5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

5-acetyl-2-amino-4-methylthiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-4-6(3-9)8(10)12-7(4)5(2)11/h10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDQQHKOQMBSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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